5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione is an organic compound that features both boronic ester and imidazolidine-dione functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione typically involves the following steps:
Formation of the boronic ester: This can be achieved by reacting pinacol with boronic acid derivatives under mild conditions.
Coupling with imidazolidine-dione: The boronic ester is then coupled with an imidazolidine-dione derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The imidazolidine-dione moiety can be reduced to form corresponding amines.
Substitution: The boronic ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Lithium aluminum hydride or other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Substituted boronic esters.
Scientific Research Applications
5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Potential use as a probe for studying biological systems due to its boronic ester functionality.
Medicine: Investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione involves its interaction with molecular targets through its boronic ester and imidazolidine-dione groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The imidazolidine-dione moiety can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
5-Methyl-5-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione is unique due to its combination of boronic ester and imidazolidine-dione functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis and materials science .
Properties
IUPAC Name |
5-methyl-5-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O4/c1-14(2)15(3,4)23-17(22-14)11-8-6-10(7-9-11)16(5)12(20)18-13(21)19-16/h6-9H,1-5H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHAULNNNHZLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(C(=O)NC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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